N-(Phosphonomethyl)(2-~13~C)glycine

Catalog No.
S895684
CAS No.
287399-31-9
M.F
C3H8NO5P
M. Wt
170.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Phosphonomethyl)(2-~13~C)glycine

CAS Number

287399-31-9

Product Name

N-(Phosphonomethyl)(2-~13~C)glycine

IUPAC Name

2-(phosphonomethylamino)acetic acid

Molecular Formula

C3H8NO5P

Molecular Weight

170.07 g/mol

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1

InChI Key

XDDAORKBJWWYJS-OUBTZVSYSA-N

SMILES

C(C(=O)O)NCP(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Isomeric SMILES

C(N[13CH2]C(=O)O)P(=O)(O)O

N-(Phosphonomethyl)(2-13C)glycine is a phosphonomethyl derivative of glycine with a 13C isotope at the second carbon position. Its chemical formula is C3H8NO5P, with one carbon atom being the heavier 13C isotope. The compound is a white crystalline solid, highly soluble in water . Its structure consists of a glycine molecule with a phosphonomethyl group attached to the amino group.

N-(Phosphonomethyl)(2-¹³C)glycine acts similarly to glyphosate. It inhibits the enzyme 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, a crucial metabolic pathway for plants to synthesize aromatic amino acids and other essential compounds []. This inhibition disrupts plant growth and ultimately leads to death.

N-(Phosphonomethyl)(2-¹³C)glycine shares the same safety concerns as glyphosate. It is considered to be relatively low in toxicity for mammals []. However, it can irritate the skin and eyes upon contact.

Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) when handling the compound.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Follow proper disposal procedures according to local regulations.

N-(Phosphonomethyl)(2-¹³C)glycine, also known as Glyphosate-2-¹³C, is a isotopically labeled variant of the herbicide glyphosate. Glyphosate is the active ingredient in many popular weedkillers and is one of the most widely used herbicides globally []. The ¹³C isotope substitution at the second carbon position of the glycine moiety is a valuable tool for researchers studying the fate, metabolism, and mode of action of glyphosate in plants and the environment.

Isotope Labeling for Tracing Glyphosate

¹³C is a stable isotope of carbon with a slightly higher atomic mass than the more common ¹²C isotope. By incorporating ¹³C into a specific position of a molecule, scientists can use techniques like mass spectrometry to track the movement and transformation of that molecule in complex systems. In the case of N-(Phosphonomethyl)(2-¹³C)glycine, the ¹³C label allows researchers to distinguish between applied glyphosate and its metabolites or degradation products in plant tissues or environmental samples []. This is crucial for understanding how glyphosate is absorbed, transported, and broken down within plants, and how it interacts with the environment.

Applications in Glyphosate Research

N-(Phosphonomethyl)(2-¹³C)glycine has several applications in scientific research related to glyphosate:

  • Metabolism studies: Researchers can use ¹³C-labeled glyphosate to track the breakdown products formed by plants in response to herbicide exposure. This information helps elucidate the mechanisms of glyphosate resistance in weeds and assess potential environmental impacts.
  • Uptake and translocation studies: By applying ¹³C-labeled glyphosate and analyzing its distribution within plant tissues, scientists can gain insights into how the herbicide is absorbed by roots or leaves and transported throughout the plant [].
  • Environmental fate studies: ¹³C-labeled glyphosate can be used to investigate the persistence and degradation of the herbicide in soil and water. This information is essential for assessing potential risks of herbicide contamination in the environment [].

  • Inhibition of 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase): This compound binds to the active site of EPSP synthase, inhibiting its activity and disrupting the shikimate pathway .
  • Hydrolysis: In soil, N-(Phosphonomethyl)(2-13C)glycine can undergo hydrolysis, potentially cleaving the carbon-nitrogen bond to release glycine.
  • Complexation: The compound can form complexes with metal ions, which may affect its behavior in the environment and biological systems.

The primary biological activity of N-(Phosphonomethyl)(2-13C)glycine is the inhibition of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms . By inhibiting this pathway, the compound disrupts protein synthesis and plant growth.

In soil bacteria, studies have shown that some species, such as certain Pseudomonas sp., can cleave the carbon-nitrogen bond of the compound, releasing glycine. This glycine can then be incorporated into various biomolecules, including purines, proteins, and nucleic acids.

The synthesis of N-(Phosphonomethyl)(2-13C)glycine typically involves a modification of the standard glyphosate synthesis methods to incorporate the 13C isotope. Two main approaches are commonly used:

  • Kabachnik-Fields reaction: This method involves reacting iminodiacetic acid and formaldehyde with phosphorous acid, followed by decarboxylation .
  • Glycine-based synthesis: This approach uses glycine, formaldehyde, and a dialkyl phosphite. The reaction is carried out in an alcoholic solution with a tertiary base, followed by saponification and acidification .

To incorporate the 13C isotope, 13C-labeled glycine or formaldehyde is used in these synthesis methods.

N-(Phosphonomethyl)(2-13C)glycine has several applications, primarily in research:

  • Metabolic studies: The 13C label allows researchers to track the compound's fate in biological systems and the environment.
  • Environmental fate studies: The isotope-labeled compound helps in understanding the degradation and transport of glyphosate in ecosystems.
  • Analytical method development: It serves as a standard for developing and validating analytical methods for glyphosate detection.
  • Biochemical research: The compound is used to study the mechanism of action of glyphosate and its effects on various organisms.

N-(Phosphonomethyl)(2-13C)glycine interacts with various biological and environmental components:

  • Enzyme interactions: It binds to the active site of EPSP synthase, mimicking an intermediate state of the enzyme-substrate complex .
  • Soil interactions: The compound can adsorb to soil particles, affecting its mobility and bioavailability.
  • Microbial interactions: Some soil bacteria can metabolize the compound, potentially altering its environmental persistence.
  • Plant uptake: The compound is primarily absorbed through foliage, with minimal root uptake .

Similar Compounds

Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-13C)glycine:

  • Glyphosate: The non-isotope-labeled parent compound, widely used as a herbicide.
  • Aminomethylphosphonic acid (AMPA): A primary metabolite of glyphosate.
  • Glufosinate: Another phosphorus-containing herbicide that inhibits glutamine synthetase.
  • Fosamine: A organophosphorus herbicide with a similar mode of action.
  • Imazapyr: A imidazolinone herbicide that also affects amino acid biosynthesis.

N-(Phosphonomethyl)(2-13C)glycine is unique due to its 13C label, which allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable for metabolic and environmental fate studies of glyphosate.

XLogP3

-4.6

Sequence

G

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

N-(Phosphonomethyl)(2-~13~C)glycine

Dates

Modify: 2024-04-14

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